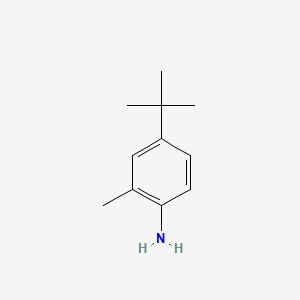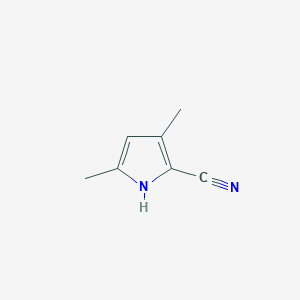
3,5-dimethyl-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
3,5-dimethyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C7H8N2 . It falls within the class of pyrrole derivatives and contains both a nitrile group (–CN) and two methyl groups (–CH3) attached to the pyrrole ring. The compound’s systematic IUPAC name is 2,5-dimethyl-1H-pyrrole-3-carbonitrile .
Aplicaciones Científicas De Investigación
Progesterone Receptor Modulators
3,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives have been explored for their potential as progesterone receptor modulators. These compounds show promise in female healthcare for applications such as contraception, treating fibroids, endometriosis, and certain breast cancers. For instance, derivatives like 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile have demonstrated potent and robust activity as progesterone receptor antagonists and in contraceptive endpoints in animal models, including ovulation inhibition and effects on reproductive tract morphology (Fensome et al., 2008).
Multicomponent Synthesis Catalysts
In the realm of organic synthesis, 3,5-dimethyl-1H-pyrrole-2-carbonitrile functions as a key building block. For example, it has been used in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, showcasing the role of 3,5-dimethyl-1H-pyrrole-2-carbonitrile in facilitating novel multicomponent reactions (Rahmani et al., 2018).
Antibacterial Agents
Research has also explored the antibacterial properties of novel heterocycles containing 3,5-dimethyl-1H-pyrrole-2-carbonitrile. These studies have identified compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Vazirimehr et al., 2017).
Corrosion Inhibitors
Derivatives of 3,5-dimethyl-1H-pyrrole-2-carbonitrile, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been investigated as effective corrosion inhibitors for mild steel in acidic environments. These studies reveal the potential of these compounds to protect metal surfaces from corrosion, highlighting their importance in industrial applications (Verma et al., 2015).
Propiedades
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-5-3-6(2)9-7(5)4-8/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTILJTUXIQXEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376778 | |
| Record name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
CAS RN |
4513-92-2 | |
| Record name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



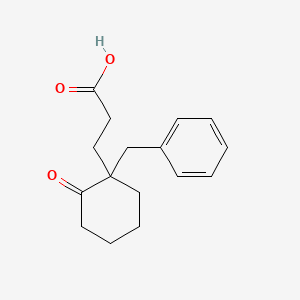

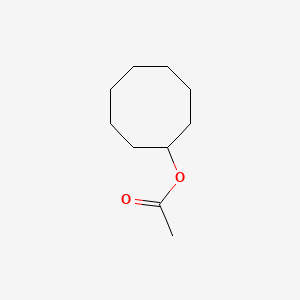
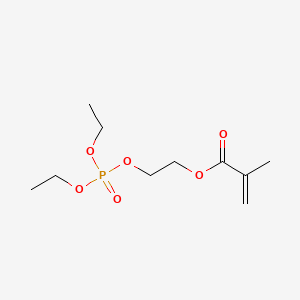
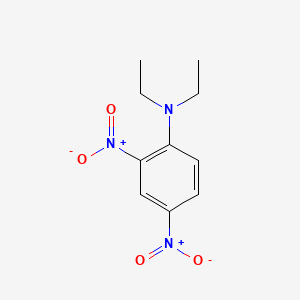
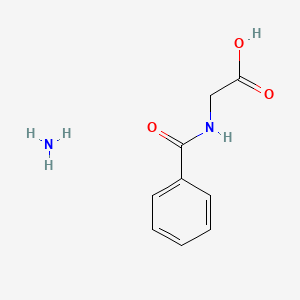
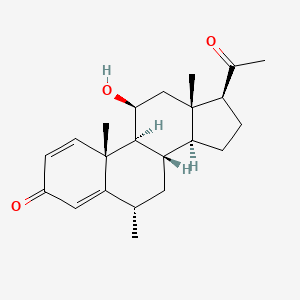
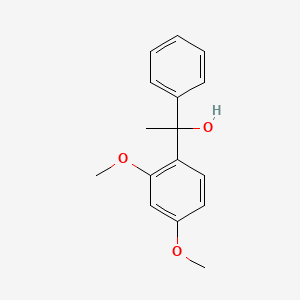
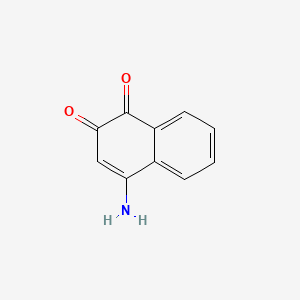
![[2-(N-Ethylanilino)ethyl]trimethylammonium chloride](/img/structure/B1620442.png)
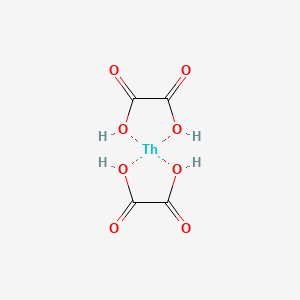
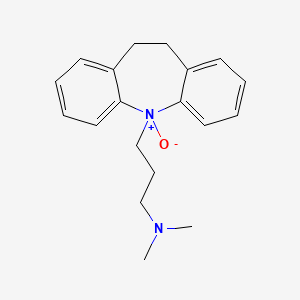
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-](/img/structure/B1620445.png)
